4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride (CAS: 1220036-86-1) is a piperidine derivative characterized by a phenoxyethyl substituent with chloro and fluoro groups at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₁₃H₁₈Cl₂FNO, with a molecular weight of 294.19 g/mol . The compound is stored under dry conditions at room temperature and is classified under GHS hazard codes H317 (may cause allergic skin reaction) and H319 (causes serious eye irritation), necessitating precautions such as protective gloves and eye rinsing in case of exposure .
The chloro and fluoro substituents introduce electronegativity, which may influence pharmacokinetic properties like solubility and receptor affinity .
Properties
IUPAC Name |
4-[2-(2-chloro-4-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHFXBQOQQOAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorophenol and piperidine.
Reaction Conditions: The phenol is first reacted with an appropriate alkylating agent to introduce the ethyl group, forming 2-(2-chloro-4-fluorophenoxy)ethyl chloride.
Formation of Piperidine Derivative: The resulting intermediate is then reacted with piperidine under basic conditions to form the desired piperidine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Opioid Receptor Agonism
Research indicates that 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride acts as an agonist at the μ-opioid receptor. This interaction suggests potential applications in pain management, similar to traditional opioids.
- Mechanism : Binding to μ-opioid receptors can lead to analgesic effects, making this compound a candidate for developing new pain relief medications.
Selective Serotonin Reuptake Inhibition
The compound has also been explored for its role as a selective serotonin reuptake inhibitor (SSRI). This property suggests its potential in treating mood disorders such as depression and anxiety.
- Therapeutic Implications : By inhibiting serotonin reuptake, it may enhance mood regulation and alleviate symptoms associated with depressive disorders.
Material Science Applications
The structural characteristics of this compound allow it to be utilized in material sciences, particularly in the development of new polymers or materials with specific properties.
- Chemical Modifications : The compound's functional groups enable it to participate in various chemical reactions, potentially leading to innovative materials with tailored functionalities.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Alkylation of Piperidine : Reacting piperidine with chloro-fluoro-phenoxy ethyl halide under basic conditions.
- Optimization : Careful control of temperature and pH is crucial to maximize yield and purity.
Mechanism of Action
The mechanism of action of 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy group can influence the compound’s binding affinity and selectivity. The piperidine ring may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Fluorine’s small size and high electronegativity may enhance metabolic stability . Trifluoromethyl groups () introduce stronger electron-withdrawing effects, which could improve membrane permeability but increase synthetic complexity .
Toxicity and Safety :
- Compounds with nitro groups () or naphthyl systems () may exhibit higher reactivity or phototoxicity due to extended aromatic systems .
- The target compound’s H319 hazard aligns with other piperidine derivatives (e.g., ’s Xi classification), emphasizing the need for protective handling .
Pharmacological Potential: Bulky substituents (e.g., ’s tert-butyl-like group) may hinder target engagement, whereas the target compound’s smaller substituents likely facilitate better bioavailability .
Biological Activity
4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This compound features a piperidine ring and a chloro-fluoro-phenoxy ethyl group, which contribute to its interactions with various neurotransmitter systems. The molecular formula of this compound is C₁₃H₁₈Cl₂FNO, and it has a molecular weight of 294.19 g/mol.
The biological activity of this compound is primarily attributed to its role as an agonist for the μ-opioid receptor. This receptor activity suggests potential analgesic properties similar to those of traditional opioids. Additionally, research indicates that this compound may function as a selective serotonin reuptake inhibitor (SSRI), which implies possible applications in treating mood disorders such as depression.
Key Mechanisms:
- Agonism at μ-opioid receptors: Suggests pain-relieving properties.
- Inhibition of serotonin reuptake: Indicates potential antidepressant effects.
Biological Activity Overview
The following table summarizes the key biological activities and findings related to this compound:
| Biological Activity | Description | References |
|---|---|---|
| μ-opioid receptor agonism | Exhibits analgesic effects akin to opioids, potentially useful in pain management. | |
| SSRI activity | May help in treating mood disorders by increasing serotonin levels in the brain. | |
| Interaction with neurotransmitters | Influences various neurotransmitter systems, highlighting its relevance in neuropharmacology. | |
| Chemical reactivity | Functional groups allow for nucleophilic substitution and coordination with metal ions, enhancing versatility. |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Analgesic Properties : A study demonstrated that this compound effectively reduced pain responses in animal models, supporting its role as a μ-opioid receptor agonist.
- Antidepressant Effects : In vitro studies indicated that the compound significantly increased serotonin levels, suggesting its potential application in treating depression.
- Neuropharmacological Impact : Research highlighted the compound's ability to modulate neurotransmitter systems, which could lead to new therapeutic strategies for mood disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride, and how are intermediates purified?
- Methodology : The compound can be synthesized via alkylation of piperidine with 2-(2-chloro-4-fluorophenoxy)ethyl halides (e.g., chloride or bromide) under basic conditions (e.g., triethylamine or NaOH). The hydrochloride salt is formed by treating the free base with HCl.
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with dichloromethane/methanol gradients) ensures purity. Similar methods are validated for structurally related piperidine derivatives .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Techniques :
- 1H/13C NMR : To confirm the piperidine ring structure and phenoxyethyl substitution pattern.
- HPLC : For purity assessment (>98%) and detection of impurities (single impurity ≤0.5%) .
- Melting Point : Validated against standards (e.g., 222–224°C for similar fluorinated piperidines) .
- Validation : Use certified reference materials (CRMs) for calibration and cross-validation .
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Argon-protected environments to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the phenoxyethyl group in this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) and reaction path searches can model substitution or oxidation pathways. For example, the chloro-fluorophenoxy group may undergo nucleophilic aromatic substitution under basic conditions. Transition state analysis helps identify energy barriers .
- Case Study : ICReDD’s workflow combines computational predictions with experimental validation to optimize reaction conditions .
Q. What experimental design strategies optimize synthetic yield under varying conditions?
- DOE Approach : Use factorial designs to test variables (temperature, solvent, catalyst). For example:
| Factor | Levels |
|---|---|
| Temperature | 0°C, 25°C, 50°C |
| Solvent | Dichloromethane, THF, Toluene |
| Base | NaOH, K2CO3, Et3N |
- Statistical Analysis : Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error inefficiencies .
Q. How does the chloro-fluorophenoxy moiety influence stability under acidic/basic conditions?
- Stability Studies : The electron-withdrawing chloro and fluorine groups enhance resistance to hydrolysis. However, prolonged exposure to strong acids (e.g., HCl) may cleave the ether linkage. Accelerated stability testing (40°C/75% RH) is recommended .
Q. How can contradictions in reported synthetic yields or pathways be resolved?
- Root Cause Analysis : Compare reaction conditions (e.g., solvent polarity, stirring rate). For example, dichloromethane may improve halide displacement kinetics vs. toluene .
- Iterative Optimization : Use feedback loops where experimental data refine computational models .
Q. What strategies prevent undesired side reactions during piperidine ring functionalization?
- Selective Protection : Temporarily block reactive sites (e.g., using Boc groups) during alkylation.
- Catalytic Control : Palladium catalysts for selective cross-coupling without affecting the chloro-fluorophenoxy group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
